molecular formula C22H28N2O3S B2919075 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 1005299-90-0

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2919075
CAS RN: 1005299-90-0
M. Wt: 400.54
InChI Key: USMYRXDHWPHZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications

Inhibition and Enzymatic Activity

Isoquinolinesulfonamides are known for their potent inhibitory actions against various kinases, particularly cyclic AMP-dependent protein kinase (protein kinase A), which plays a crucial role in regulating cellular functions. For instance, a compound, H-89, has been demonstrated to selectively inhibit protein kinase A, affecting processes like neurite outgrowth in PC12 cells, a model for studying neural differentiation and function. This highlights the potential of isoquinolinesulfonamides in neuroscience research, particularly in understanding neuronal growth and regeneration mechanisms (Chijiwa et al., 1990).

Chemical Synthesis and Catalysis

Isoquinolinesulfonamides also find applications in chemical synthesis, serving as intermediates or catalysts in various organic reactions. For example, copper-catalyzed radical-promoted aminocyclization of acrylamides with N-fluorobenzenesulfonimide (NFSI) leverages the reactivity of similar sulfonamide compounds to construct isoquinoline derivatives, demonstrating their utility in the synthesis of complex heterocyclic compounds (Xiao-Feng Xia et al., 2016).

Interaction with Biological Molecules

The interaction of isoquinolinesulfonamides with enzymes such as human carbonic anhydrases (hCAs) has been studied extensively. These interactions provide insights into the design of selective inhibitors for therapeutically relevant isozymes, such as those associated with cancer or neurological disorders. The crystal structure of hCA II in complex with an isoquinolinesulfonamide derivative has revealed important details about inhibitor binding modes, offering a pathway for the development of targeted therapies (Mader et al., 2011).

Antimicrobial and Biological Studies

Isoquinolinesulfonamides and their derivatives have been evaluated for their antimicrobial properties. Studies on novel benzenesulfonamide derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential as lead compounds in the development of new antimicrobial agents (Vanparia et al., 2010).

properties

IUPAC Name

2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-14(2)22(25)24-10-6-7-18-13-19(8-9-20(18)24)23-28(26,27)21-16(4)11-15(3)12-17(21)5/h8-9,11-14,23H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMYRXDHWPHZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide

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